molecular formula C17H24N2O2 B6639898 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea

Cat. No.: B6639898
M. Wt: 288.4 g/mol
InChI Key: YXVUYSXKAPSVRI-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indene moiety, a cyclopentyl group, and a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Hydroxylation: The indene moiety is then hydroxylated using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group.

    Urea Formation: The final step involves the reaction of the hydroxylated indene with a suitable isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The urea linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]amine: Similar structure but with an amine linkage instead of a urea linkage.

    1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

Uniqueness

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the urea linkage, in particular, may enhance its stability and binding affinity to molecular targets compared to similar compounds with different linkages.

Properties

IUPAC Name

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(1-methylcyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(8-4-5-9-17)11-18-16(21)19-15-13-7-3-2-6-12(13)10-14(15)20/h2-3,6-7,14-15,20H,4-5,8-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVUYSXKAPSVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)CNC(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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